molecular formula C27H28FN5O2S B2963168 2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034480-51-6

2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2963168
CAS RN: 2034480-51-6
M. Wt: 505.61
InChI Key: TYBAYYJHXGQTBR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a pyrimidine ring, a piperazine ring, and a phenyl ring .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The presence of these rings may influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrimidine and piperazine rings, as well as the electron-withdrawing fluorine atom on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyrimidine and piperazine rings could enhance solubility in water, while the nonpolar phenyl rings could enhance solubility in organic solvents .

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound has been identified as a potential inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . ENT inhibitors are predominantly selective for ENT1, but this compound shows a higher selectivity for ENT2, which could lead to the development of new therapeutic agents targeting specific nucleoside transport pathways.

Anti-Fibrotic Activity

Research suggests that analogs of this compound may exhibit anti-fibrotic activity . Fibrosis can lead to severe organ damage, and the ability to inhibit or reverse this process could have significant implications for the treatment of diseases such as liver cirrhosis or pulmonary fibrosis.

Pharmacological Agent Development

The compound’s selective inhibition properties make it a candidate for further modification and optimization as a pharmacological agent . By altering its structure, researchers can enhance its potency and selectivity for specific biological targets.

Antifungal Applications

Although not directly related to the compound , similar structures have been evaluated for antifungal activity . This suggests that with structural modifications, the compound could potentially be developed into an antifungal agent.

Chemical Synthesis and Drug Design

The compound’s structure, featuring a piperazine ring and a fluorophenyl group, is indicative of its potential use in chemical synthesis and drug design. It could serve as a building block for creating a variety of bioactive molecules.

Enzyme Reaction Studies

Compounds with similar structures have been used in enzyme reaction studies to understand their biological activities . This compound could similarly be used to probe the mechanisms of enzymes and aid in the discovery of new drugs.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine rings are often found in drugs that target G protein-coupled receptors, while pyrimidine rings are found in many nucleotide analogs .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of this compound’s biological activity, potential therapeutic uses, and optimization of its physical and chemical properties for drug development .

properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O2S/c1-18(2)33-26(35)25-24(22(16-29-25)19-6-4-3-5-7-19)30-27(33)36-17-23(34)32-14-12-31(13-15-32)21-10-8-20(28)9-11-21/h3-11,16,18,29H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBAYYJHXGQTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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